molecular formula C23H39NO2 B1670232 D-erythro-MAPP CAS No. 143492-38-0

D-erythro-MAPP

货号 B1670232
CAS 编号: 143492-38-0
分子量: 361.6 g/mol
InChI 键: YLAZEWZHIRBZDA-NFBKMPQASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-erythro-MAPP is a derivative of ceramide and an inhibitor of alkaline ceramidase . It is selective for alkaline ceramidase over acid ceramidase . It is available in a plastic ampoule .


Synthesis Analysis

D-erythro-MAPP is a synthetic analog of ceramide . It selectively inhibits alkaline ceramidase both in vitro and in HL-60 cells .


Molecular Structure Analysis

The molecular formula of D-erythro-MAPP is C23H39NO2 . Its average mass is 361.561 Da and its monoisotopic mass is 361.298065 Da .


Chemical Reactions Analysis

D-erythro-MAPP has been shown to reduce the viability of MCF-7 cells in a dose-dependent manner . It induces G0/G1 arrest in cell cycle progression resulting in growth suppression .


Physical And Chemical Properties Analysis

D-erythro-MAPP is a solid substance . It is white to off-white in color . It is soluble in DMF and ethanol to 20 mg/mL (55.32 mM) and in DMSO to 1 mg/mL (2.77 mM) .

科学研究应用

Application

D-erythro-MAPP is used in cancer research, particularly in the study of breast cancer . It has been found to reduce the viability of MCF-7 cells, a type of breast cancer cell .

Method of Application

D-erythro-MAPP and its nanoparticle formulation are applied to the cells, and their effects are observed . The IC50 value, or the concentration of the inhibitor that reduces the response by half, is 4.4 µM for D-erythro-MAPP and 15.6 µM for its nanoparticle formulation .

Results

The application of D-erythro-MAPP resulted in apoptotic morphological and ultrastructural changes in the cells . It also caused cell cycle arrest .

Inhibition of Alkaline Ceramidase

Application

D-erythro-MAPP is used as an inhibitor of alkaline ceramidase . This inhibition results in an over 3-fold increase in endogenous ceramide in treated cells due to a lack of breakdown of ceramide to sphingosine .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on ceramide levels are observed .

Results

The application of D-erythro-MAPP increases intracellular ceramide levels, induces cell cycle arrest at the G0/G1 phase, and inhibits growth of HL-60 promyelocytic leukemia cells in a time- and concentration-dependent manner .

Lung Cancer Treatment

Application

A novel nanoparticle formulation of D-erythro-MAPP has been investigated as a potential anticancer agent for lung cancer treatment .

Method of Application

The nanoparticle formulation of D-erythro-MAPP is applied to lung cancer cells .

Results

The application of the nanoparticle formulation of D-erythro-MAPP resulted in high level pro-apoptotic and cytotoxic actions on lung cancer cells .

Inhibition of Acid Ceramidase

Application

D-erythro-MAPP has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on ceramide levels are observed .

Results

The application of D-erythro-MAPP inhibits the alkaline ceramidase enzymes, leading to growth suppression in HL-60 cells .

Growth Suppression

Application

D-erythro-MAPP has been found to suppress the growth of HL-60 cells by inhibiting the alkaline ceramidase enzymes .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on cell growth are observed .

Results

The application of D-erythro-MAPP leads to growth suppression and cell cycle arrest .

Inhibition of Acid Ceramidase

Application

D-erythro-MAPP has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on ceramide levels are observed .

Results

The application of D-erythro-MAPP inhibits the alkaline ceramidase enzymes, leading to growth suppression in HL-60 cells .

Growth Suppression

Application

D-erythro-MAPP has been found to suppress the growth of HL-60 cells by inhibiting the alkaline ceramidase enzymes .

Method of Application

D-erythro-MAPP is applied to the cells, and its effects on cell growth are observed .

Results

The application of D-erythro-MAPP leads to growth suppression and cell cycle arrest .

安全和危害

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

未来方向

D-erythro-MAPP has been used in research for its potential in cancer treatment . It has been shown to suppress acid ceramidase activity in keratinocytes and melanoma cells . It has also been shown to inhibit the growth of HL-60 cells by inhibiting alkaline ceramidase enzymes . These findings suggest that D-erythro-MAPP and its analogs could be potential candidates for anticancer treatment .

属性

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-erythro-MAPP

CAS RN

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-erythro-MAPP
Reactant of Route 2
Reactant of Route 2
D-erythro-MAPP
Reactant of Route 3
Reactant of Route 3
D-erythro-MAPP
Reactant of Route 4
Reactant of Route 4
D-erythro-MAPP
Reactant of Route 5
Reactant of Route 5
D-erythro-MAPP
Reactant of Route 6
Reactant of Route 6
D-erythro-MAPP

Citations

For This Compound
93
Citations
E Çömlekçi, CV Sezer, HM Kutlu - Int. J. Sci. Res. in Biological …, 2020 - researchgate.net
… In this study, D-erythro-MAPP nanoparticle formulation was synthesized and used to investigate the cytotoxic, antiproliferative and apoptosis initiation activities on A549 cell line. The …
Number of citations: 3 www.researchgate.net
A Bielawska, MS Greenberg, D Perry, S Jayadev… - Journal of Biological …, 1996 - ASBMB
… D-erythro-MAPP produced a time dependent suppression of growth that was predominantly characterized by a cytostatic effect on proliferation. On the other hand, L-erythro-MAPP was …
Number of citations: 242 www.jbc.org
M KUTLU, H İZGÖRDÜ, E Çömlekçi… - Bilecik Şeyh Edebali …, 2019 - dergipark.org.tr
… Derythro-MAPP triggered apoptosis in short-term application of 24 hours on DU-145 cells. According to results it can be concluded that D-erythro-MAPP … potential of D-erythro-MAPP on …
Number of citations: 7 dergipark.org.tr
MS Choi, MA Anderson, Z Zhang, DB Zimonjic… - Gene, 2003 - Elsevier
… Consistent with these findings, we uncovered that treatment of mice with d-erythro-MAPP prior to feeding C2-ceramide markedly increases the percentage of apoptotic cells in those …
Number of citations: 46 www.sciencedirect.com
T Murase, N Imaeda, N Kondoh… - Journal of Reproduction …, 2004 - jstage.jst.go.jp
… The suspended spermatozoa were pre-incubated at 37 C in air in a water bath for 10 min in the presence or absence of C2-ceramide, C2-DHceramide or D-erythro-MAPP, and further …
Number of citations: 20 www.jstage.jst.go.jp
H İzgördü, C Vejselova Sezer, E Çömlekçi, HM Kutlu - Cytotechnology, 2020 - Springer
… Similar morphological changes were observed in this study as potential anticancer effects of d-erythro-MAPP and d-erythro-MAPP SLN on human breast cancer MCF-7 (Figs. 4 and 5). …
Number of citations: 5 link.springer.com
O Kozawa, D Hatakeyama, H Tokuda, Y Oiso… - Cellular signalling, 2002 - Elsevier
… , we examined the effect of d-erythro-MAPP, an inhibitor of ceramidase [16], on the osteocalcin synthesis stimulated by extracellular sphingomyelinase. d-erythro-MAPP, which alone did …
Number of citations: 13 www.sciencedirect.com
NY Villa, BR Kupchak, I Garitaonandia, JL Smith… - Molecular …, 2009 - ASPET
… Moreover, we demonstrate that FET3 repression by Izh2p can be prevented by d-erythro-MAPP, an alkaline ceramidase inhibitor. Finally, we demonstrate that Izh2p-dependent FET3 …
Number of citations: 98 molpharm.aspetjournals.org
WF Nieuwenhuizen, S van Leeuwen, F Götz… - Chemistry and physics …, 2002 - Elsevier
… The lack of inhibition by several mammalian CDase inhibitors such as d-erythro-MAPP, l-erythro-MAPP or N-oleoylethanolamine points to a novel active site and/or substrate binding …
Number of citations: 25 www.sciencedirect.com
L Kiss, ZS Straky, D Korda, A Parkanyi… - Cardiovascular …, 2014 - academic.oup.com
… SQ 29,548 (1 μM), ceramidase inhibitor D-erythro-MAPP (50 μM), PI3-kinase inhibitor … The use of D-erythro-MAPP, Wortmannin and MK2206 did not alter the vasoactive effects of …
Number of citations: 4 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。